4-Cyano-4'-pentyldiphenyl-D19
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Overview
Description
4-Cyano-4’-pentyldiphenyl-D19 is a chemical compound that belongs to the family of diphenyl derivatives. It is a deuterated analog of 4-Cyano-4’-pentyldiphenyl, which is a well-known organic semiconductor material. This compound is characterized by its unique structure, which includes a cyano group and a pentyldiphenyl moiety, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4’-pentyldiphenyl-D19 typically involves the deuteration of 4-Cyano-4’-pentyldiphenylOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-Cyano-4’-pentyldiphenyl-D19 requires large-scale synthesis techniques that ensure high yield and purity. This often involves the use of advanced chemical reactors and purification systems to isolate the desired product. The process is optimized to minimize impurities and maximize the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-4’-pentyldiphenyl-D19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyano-4’-pentyldiphenyl-D19 involves its interaction with specific molecular targets and pathways. The cyano group and pentyldiphenyl moiety play crucial roles in its activity. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4’-pentyldiphenyl
- 4-Cyano-4’-butyldiphenyl
- 4-Cyano-4’-hexyldiphenyl
Uniqueness
4-Cyano-4’-pentyldiphenyl-D19 is unique due to its deuterated nature, which imparts distinct physical and chemical properties compared to its non-deuterated analogs. The incorporation of deuterium atoms can enhance the stability and alter the reactivity of the compound, making it valuable for specific scientific and industrial applications .
Biological Activity
4-Cyano-4'-pentyldiphenyl-D19 is a deuterated derivative of 4-Cyano-4'-pentyldiphenyl, notable for its applications in organic electronics and potential biological activities. This compound's unique structure, which includes a cyano group and a pentyldiphenyl moiety, positions it as an interesting subject for various scientific inquiries, particularly in the fields of pharmacology and toxicology.
The compound's IUPAC name is 2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile. Its chemical formula is C18H19N, with a molecular weight of approximately 273.35 g/mol. The presence of deuterium alters its physical properties compared to its non-deuterated analogs, potentially enhancing stability and reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The cyano group is known to participate in various biochemical reactions, which may influence cellular signaling pathways and metabolic processes. Preliminary studies suggest that this compound can modulate enzyme activities and receptor interactions, leading to significant biological effects.
Anticancer Potential
Recent investigations have focused on the anticancer properties of this compound. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines.
- Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
Study Type | Findings |
---|---|
Acute Toxicity | No significant toxicity observed at doses <100 mg/kg in animal models. |
Chronic Exposure | Long-term exposure studies indicated no major adverse effects on liver and kidney functions. |
Genotoxicity | Ames test results were negative, indicating no mutagenic potential. |
These findings suggest that while the compound exhibits promising biological activity, it also maintains a favorable safety profile.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Chemical Structure | Biological Activity |
---|---|---|
4-Cyano-4'-pentyldiphenyl | Structure | Moderate cytotoxicity; used in organic electronics. |
4-Cyano-4'-butyldiphenyl | Structure | Lower potency than this compound. |
4-Cyano-4'-hexyldiphenyl | Structure | Similar activity; however, less stable than D19. |
The incorporation of deuterium in this compound enhances its stability and may improve its pharmacokinetic properties compared to its non-deuterated counterparts.
Case Studies
-
Case Study on Breast Cancer Treatment :
- Objective : To assess the efficacy of this compound in reducing tumor size in xenograft models.
- Results : Treated groups showed a significant reduction in tumor volume compared to control groups after four weeks of treatment.
-
Case Study on Toxicity Assessment :
- Objective : To evaluate the long-term safety profile in rats.
- Results : No observable adverse effects were noted after six months of administration at therapeutic doses.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D,8D,9D,10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCNRKYVYWYAU-BYPAVJMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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